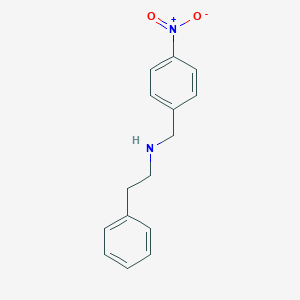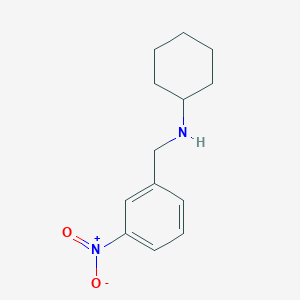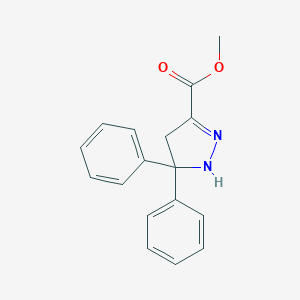
methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, also known as MDPC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the pyrazole family and has a unique chemical structure that makes it a promising candidate for various research studies. In
Mécanisme D'action
The exact mechanism of action of methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can lead to an increase in the levels of these neurotransmitters in the brain. This mechanism of action has potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to have analgesic properties, which can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. Additionally, the synthesis method for methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been optimized to obtain high yields of the compound with high purity. However, one of the limitations of using methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate in lab experiments is the lack of comprehensive knowledge regarding its mechanism of action. Further research is needed to fully understand the compound's effects and potential applications.
Orientations Futures
There are several future directions for the research and development of methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. One potential direction is the synthesis of novel derivatives of methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, which can have enhanced properties and potential applications. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of neurological disorders. methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can also be used as a building block for the synthesis of other compounds with potential applications in drug discovery. Furthermore, the development of new analytical methods for the detection and quantification of methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can aid in its characterization and potential applications.
Méthodes De Synthèse
Methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can be synthesized through a multi-step reaction process that involves the reaction of diphenylacetonitrile with hydrazine hydrate, followed by the reaction of the resulting compound with methyl acrylate. The final product is obtained through a cyclization reaction using trifluoroacetic acid. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Applications De Recherche Scientifique
Methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been found to have a wide range of applications in scientific research. It has been used as a building block for the synthesis of various other compounds, including pyrazole derivatives, which have potential applications in drug discovery. methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has also been used as a ligand in coordination chemistry studies, where it has shown promising results in the formation of metal complexes. Additionally, methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been used in the development of fluorescent chemosensors for the detection of metal ions.
Propriétés
Numéro CAS |
10036-81-4 |
|---|---|
Nom du produit |
methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate |
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
methyl 5,5-diphenyl-1,4-dihydropyrazole-3-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-21-16(20)15-12-17(19-18-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,19H,12H2,1H3 |
Clé InChI |
IYDWBYKDLVMLSB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NNC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1=NNC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
10036-81-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



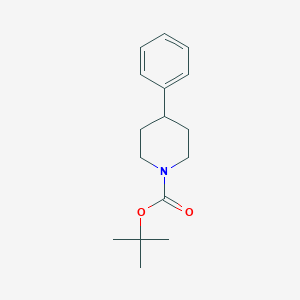
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
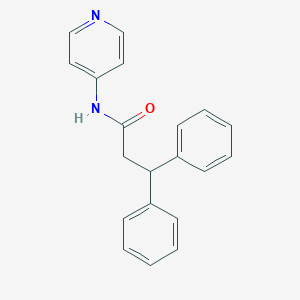
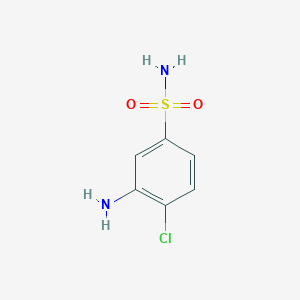
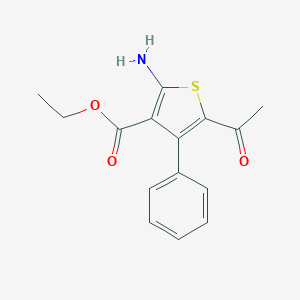
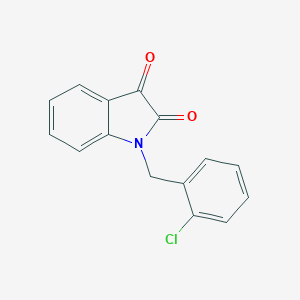
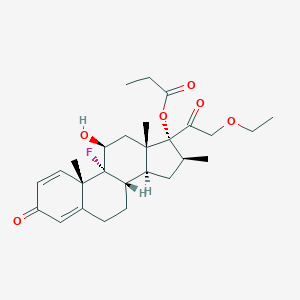
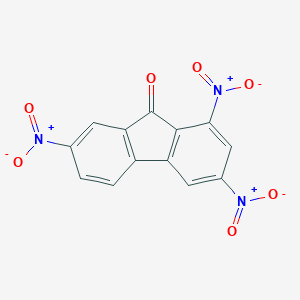
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
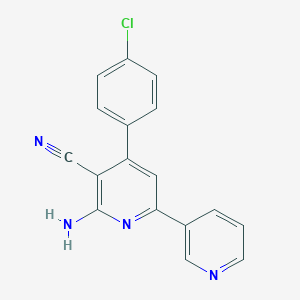
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
